molecular formula C13H14N2O2 B11878291 N,N-Dimethyl-2-(quinolin-8-yloxy)acetamide CAS No. 88349-76-2

N,N-Dimethyl-2-(quinolin-8-yloxy)acetamide

Cat. No.: B11878291
CAS No.: 88349-76-2
M. Wt: 230.26 g/mol
InChI Key: DMUOOICZQLQULX-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(quinolin-8-yloxy)acetamide is a chemical compound with the molecular formula C13H14N2O2. It is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(quinolin-8-yloxy)acetamide typically involves the reaction of quinoline derivatives with appropriate reagents. One common method involves the reaction of 8-hydroxyquinoline with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(quinolin-8-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the quinoline moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N,N-Dimethyl-2-(quinolin-8-yloxy)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(quinolin-8-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, leading to various biological effects. For example, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of N,N-Dimethyl-2-(quinolin-8-yloxy)acetamide, known for its wide range of biological activities.

    8-Hydroxyquinoline: A precursor in the synthesis of this compound, with antimicrobial and antifungal properties.

    Quinoline N-oxide: An oxidized derivative of quinoline with potential biological activities.

Uniqueness

This compound is unique due to its specific structure, which combines the quinoline moiety with an acetamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

88349-76-2

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

N,N-dimethyl-2-quinolin-8-yloxyacetamide

InChI

InChI=1S/C13H14N2O2/c1-15(2)12(16)9-17-11-7-3-5-10-6-4-8-14-13(10)11/h3-8H,9H2,1-2H3

InChI Key

DMUOOICZQLQULX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)COC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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